1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropan-1-amine
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Overview
Description
1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropan-1-amine is an organic compound with a unique structure that combines a cyclopropane ring with an indane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropan-1-amine typically involves the reaction of 2,3-dihydro-1H-indene with cyclopropanamine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the indene, followed by the addition of cyclopropanamine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((2,3-Dihydro-1h-inden-5-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-((2,3-Dihydro-1H-inden-5-yl)methyl)cyclopropan-1-amine: Similar in structure but with different substituents.
2,3-Dihydro-1H-indene derivatives: Compounds with variations in the indane moiety.
Cyclopropane derivatives: Compounds with different functional groups attached to the cyclopropane ring.
Uniqueness
This compound is unique due to its combination of a cyclopropane ring and an indane moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H17N |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-ylmethyl)cyclopropan-1-amine |
InChI |
InChI=1S/C13H17N/c14-13(6-7-13)9-10-4-5-11-2-1-3-12(11)8-10/h4-5,8H,1-3,6-7,9,14H2 |
InChI Key |
LQOMGHPZGIDXHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CC3(CC3)N |
Origin of Product |
United States |
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